molecular formula C27H26ClN3O4 B2375680 1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 915188-86-2

1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B2375680
CAS No.: 915188-86-2
M. Wt: 491.97
InChI Key: BAHNGDRBTLSSKW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This group is often found in various pharmaceuticals due to its bioactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Without specific literature or patents, it’s difficult to provide a detailed synthesis route .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques like NMR, IR, and mass spectrometry. These techniques can provide information about the types of bonds, functional groups, and the overall structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The benzimidazole group, for example, might undergo reactions typical for aromatic compounds .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability can be predicted using computational chemistry methods .

Scientific Research Applications

Molecular Stability and Anti-Cancer Properties

  • Benzimidazole derivatives, including compounds structurally related to 1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one, have been studied for their tautomeric properties, conformations, and potential anti-cancer activity. Using density functional theory and molecular docking, the stability of these compounds and their interaction with cancer-related proteins have been explored, demonstrating significant binding affinities and potential anti-cancer activities (Karayel, 2021).

Antimicrobial Activity

  • Benzimidazole derivatives have also been evaluated for their antimicrobial activity. The synthesis and characterization of these compounds, including their efficacy against various microbial strains, have been extensively studied, indicating their potential as antimicrobial agents (Salahuddin et al., 2017).

Structural Analysis and Synthesis

  • The synthesis and reactions of benzimidazole-based compounds, closely related to the chemical structure , have been investigated. This research includes the creation of novel compounds and the exploration of their chemical properties and potential applications (Abe et al., 1990).

Biological Investigations

  • Studies on substituted pyrido[1,2‐a]benzimidazoles, which share a similar core structure with the specified compound, have been conducted. These investigations focus on the synthesis of these compounds and their potential biological activities, including antibacterial and antileukemic properties (Rida et al., 1988).

Traceless Solid-Phase Synthesis

  • Research into the traceless solid-phase synthesis of benzimidazoles, including compounds like the one , provides insights into efficient and clean synthetic methods for these molecules. This approach is significant for medicinal chemistry and drug development (Mazurov, 2000).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Benzimidazoles, for example, are often used as antiparasitic drugs, where they interfere with the energy metabolism of the parasite .

Future Directions

The future directions for this compound would depend on its intended use. If it shows promising bioactivity, it could be further optimized and eventually tested in clinical trials .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-4-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O4/c1-33-20-8-10-21(11-9-20)35-14-13-30-23-6-4-3-5-22(23)29-27(30)18-15-26(32)31(17-18)24-16-19(28)7-12-25(24)34-2/h3-12,16,18H,13-15,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHNGDRBTLSSKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC(=C5)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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